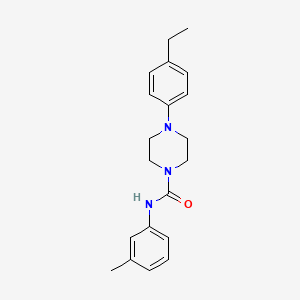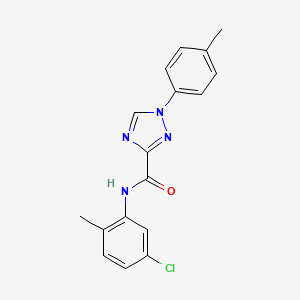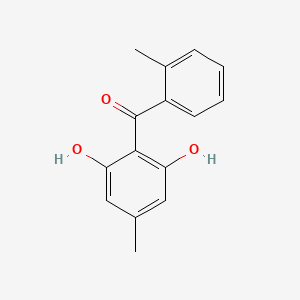![molecular formula C14H19NO3 B13370770 {2-[(Cyclopentylamino)methyl]phenoxy}acetic acid](/img/structure/B13370770.png)
{2-[(Cyclopentylamino)methyl]phenoxy}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-[(Cyclopentylamino)methyl]phenoxy}acetic acid is an organic compound that belongs to the class of phenoxyacetic acids This compound is characterized by the presence of a phenoxy group attached to an acetic acid moiety, with a cyclopentylamino methyl substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of {2-[(Cyclopentylamino)methyl]phenoxy}acetic acid typically involves the reaction of phenoxyacetic acid with cyclopentylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
- Phenoxyacetic acid + Cyclopentylamine → this compound
The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol, with the addition of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
化学反应分析
Types of Reactions: {2-[(Cyclopentylamino)methyl]phenoxy}acetic acid can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
- Reduction : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
- Substitution : The phenoxy group can participate in nucleophilic substitution reactions, where the phenoxy moiety is replaced by other nucleophiles.
- Oxidation : Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents.
- Reduction : Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
- Substitution : Various nucleophiles such as halides, amines; reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
{2-[(Cyclopentylamino)methyl]phenoxy}acetic acid has several applications in scientific research:
- Chemistry : It is used as a building block in the synthesis of more complex organic molecules.
- Biology : The compound is studied for its potential biological activities, including its effects on cellular processes.
- Medicine : Research is ongoing to explore its potential as a therapeutic agent for various diseases.
- Industry : It is used in the development of new materials and chemical products.
作用机制
The mechanism of action of {2-[(Cyclopentylamino)methyl]phenoxy}acetic acid involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds:
- Phenoxyacetic acid : The parent compound, which lacks the cyclopentylamino methyl substituent.
- MCPA (2-methyl-4-chlorophenoxyacetic acid) : A widely used herbicide with a similar phenoxyacetic acid structure.
- 2,4-D (2,4-dichlorophenoxyacetic acid) : Another herbicide with a similar core structure but different substituents.
Uniqueness: {2-[(Cyclopentylamino)methyl]phenoxy}acetic acid is unique due to the presence of the cyclopentylamino methyl group, which imparts distinct chemical and biological properties compared to other phenoxyacetic acid derivatives. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C14H19NO3 |
|---|---|
分子量 |
249.30 g/mol |
IUPAC 名称 |
2-[2-[(cyclopentylamino)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C14H19NO3/c16-14(17)10-18-13-8-4-1-5-11(13)9-15-12-6-2-3-7-12/h1,4-5,8,12,15H,2-3,6-7,9-10H2,(H,16,17) |
InChI 键 |
CLVJOUCEZGRYCZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)NCC2=CC=CC=C2OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-chloro-3-{[(2,4-difluorophenyl)sulfonyl]amino}-N-isobutylbenzamide](/img/structure/B13370692.png)


![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine](/img/structure/B13370712.png)
![6-(1,3-Benzodioxol-5-yl)-3-(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370713.png)
![1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B13370717.png)
![N-{2-[(1-adamantylcarbonyl)amino]ethyl}isonicotinamide](/img/structure/B13370726.png)
![Methyl 8-isopropyl-2-phenyl-4-[(3-pyridinylmethyl)amino]-5,8,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate](/img/structure/B13370728.png)

![N-methyl-N-(4-{6-[2-(methylamino)-1,3-thiazol-4-yl]-2-pyridinyl}-1,3-thiazol-2-yl)amine](/img/structure/B13370739.png)
![5-benzyl-6-bromo-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13370740.png)

![5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13370752.png)
